molecular formula C10H16O B034496 Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) CAS No. 108439-12-9

Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)

Cat. No. B034496
M. Wt: 152.23 g/mol
InChI Key: RUHAATKCKWUNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI), also known as Isopropylideneacetone, is a chemical compound with the molecular formula C11H18O. It is a cyclic ketone that is widely used in the field of organic chemistry as a reagent and intermediate.

Mechanism Of Action

The mechanism of action of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols. It has also been shown to undergo Michael addition reactions with enolates and other nucleophiles.

Biochemical And Physiological Effects

Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit cytotoxic activity against cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective reagent for organic synthesis. It is also stable and easy to handle, making it a convenient reagent for use in the laboratory. However, Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has some limitations. It is highly reactive and can be difficult to control in certain reactions. It can also be toxic and should be handled with care.

Future Directions

There are several future directions for research on Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI). One area of research could be the development of new synthetic methods for the production of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) that are more efficient and environmentally friendly. Another area of research could be the investigation of the biological activity of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) and its potential as a lead compound for drug discovery. Additionally, research could focus on the development of new applications for Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) in areas such as materials science and catalysis.

Synthesis Methods

Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) can be synthesized by reacting acetone with tert-butyl acetylene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which involves the insertion of the acetylene into the C-C bond of the cyclopropyl group. The resulting product is then treated with hydrochloric acid to remove the protecting group, yielding Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) in high yield and purity.

Scientific Research Applications

Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has been shown to exhibit biological activity, making it a potential lead compound for drug discovery.

properties

CAS RN

108439-12-9

Product Name

Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-tert-butyl-3-methylcycloprop-2-en-1-yl)ethanone

InChI

InChI=1S/C10H16O/c1-6-8(7(2)11)9(6)10(3,4)5/h8H,1-5H3

InChI Key

RUHAATKCKWUNIX-UHFFFAOYSA-N

SMILES

CC1=C(C1C(=O)C)C(C)(C)C

Canonical SMILES

CC1=C(C1C(=O)C)C(C)(C)C

synonyms

Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]- (9CI)

Origin of Product

United States

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